Aliphatic Ketone Enantioselectivity: NB-Enantride vs. Alpine-Hydride
Lithium NB-Enantride, derived from 9-BBN-nopol benzyl ether adduct, reduces aliphatic methyl ketones such as 2-butanone and 2-octanone with enantiomeric excess (ee) approaching 80% [1]. In contrast, the structurally analogous Alpine-hydride (lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonane hydride), prepared from α-pinene and 9-BBN, reduces ketones to the corresponding alcohols with only 3-37% ee [2].
| Evidence Dimension | Enantiomeric excess (ee) in aliphatic ketone asymmetric reduction |
|---|---|
| Target Compound Data | ~80% ee (2-butanone, 2-octanone) |
| Comparator Or Baseline | Alpine-hydride: 3-37% ee |
| Quantified Difference | ≥ 2.2-fold improvement in enantioselectivity |
| Conditions | Reduction of aliphatic methyl ketones with chiral trialkylborohydride at low temperature |
Why This Matters
The >2-fold increase in enantiomeric excess directly translates to higher product optical purity, reduced purification burden, and improved overall yield of the desired stereoisomer.
- [1] Midland, M. M.; Kazubski, A.; Woodling, R. E. Asymmetric Reductions of Prochiral Ketones with Lithium [2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]-3-nonyl]-9-boratabicyclo[3.3.1]nonane (Lithium NB-Enantride) and Its Derivatives. J. Org. Chem. 1991, 56, 1068-1074. View Source
- [2] Midland, M. M.; Kazubski, A. NB-Enantride, a New Chiral Trialkylborohydride for the Asymmetric Reduction of Ketones. J. Org. Chem. 1982, 47, 2495-2496. View Source
